Cas no 393834-76-9 (3,4,5-trimethoxy-N-(4-{2-(pyridin-3-yl)piperidin-1-ylsulfonyl}phenyl)benzamide)

3,4,5-Trimethoxy-N-(4-{2-(pyridin-3-yl)piperidin-1-ylsulfonyl}phenyl)benzamide is a synthetic small molecule characterized by a benzamide core substituted with trimethoxy groups and a sulfonamide-linked piperidine-pyridine moiety. This structure suggests potential utility in medicinal chemistry, particularly as a scaffold for targeting protein-protein interactions or enzyme inhibition. The trimethoxybenzamide group may enhance binding affinity through hydrophobic and hydrogen-bonding interactions, while the sulfonamide linker improves solubility and metabolic stability. The pyridinylpiperidine moiety could confer selectivity for specific biological targets, such as kinases or GPCRs. This compound is of interest for preclinical research in drug discovery, particularly in oncology or CNS disorders, due to its modular design and pharmacophore versatility.
3,4,5-trimethoxy-N-(4-{2-(pyridin-3-yl)piperidin-1-ylsulfonyl}phenyl)benzamide structure
393834-76-9 structure
Product Name:3,4,5-trimethoxy-N-(4-{2-(pyridin-3-yl)piperidin-1-ylsulfonyl}phenyl)benzamide
CAS No:393834-76-9
MF:C26H29N3O6S
MW:511.589965581894
CID:6041121
PubChem ID:3565699
Update Time:2025-05-23

3,4,5-trimethoxy-N-(4-{2-(pyridin-3-yl)piperidin-1-ylsulfonyl}phenyl)benzamide Chemical and Physical Properties

Names and Identifiers

    • 3,4,5-trimethoxy-N-(4-{2-(pyridin-3-yl)piperidin-1-ylsulfonyl}phenyl)benzamide
    • 3,4,5-trimethoxy-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide
    • Benzamide, 3,4,5-trimethoxy-N-[4-[[2-(3-pyridinyl)-1-piperidinyl]sulfonyl]phenyl]-
    • 3,4,5-trimethoxy-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide
    • 393834-76-9
    • SR-01000568626-1
    • Oprea1_438458
    • AKOS002103404
    • SR-01000568626
    • EU-0095158
    • F0533-0679
    • ChemDiv1_014568
    • HMS628G04
    • 3,4,5-trimethoxy-N-(4-{[2-(pyridin-3-yl)piperidin-1-yl]sulfonyl}phenyl)benzamide
    • 3,4,5-TRIMETHOXY-N-(4-{[2-(3-PYRIDYL)PIPERIDINO]SULFONYL}PHENYL)BENZAMIDE
    • Inchi: 1S/C26H29N3O6S/c1-33-23-15-19(16-24(34-2)25(23)35-3)26(30)28-20-9-11-21(12-10-20)36(31,32)29-14-5-4-8-22(29)18-7-6-13-27-17-18/h6-7,9-13,15-17,22H,4-5,8,14H2,1-3H3,(H,28,30)
    • InChI Key: DBDGSXJOAPTLST-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=C(S(N2CCCCC2C2=CC=CN=C2)(=O)=O)C=C1)(=O)C1=CC(OC)=C(OC)C(OC)=C1

Computed Properties

  • Exact Mass: 511.17770683g/mol
  • Monoisotopic Mass: 511.17770683g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 36
  • Rotatable Bond Count: 8
  • Complexity: 799
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 115Ų

Experimental Properties

  • Density: 1.301±0.06 g/cm3(Predicted)
  • pka: 12.20±0.70(Predicted)

3,4,5-trimethoxy-N-(4-{2-(pyridin-3-yl)piperidin-1-ylsulfonyl}phenyl)benzamide Pricemore >>

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Additional information on 3,4,5-trimethoxy-N-(4-{2-(pyridin-3-yl)piperidin-1-ylsulfonyl}phenyl)benzamide

Comprehensive Overview of 3,4,5-Trimethoxy-N-(4-{2-(pyridin-3-yl)piperidin-1-ylsulfonyl}phenyl)benzamide (CAS No. 393834-76-9)

3,4,5-Trimethoxy-N-(4-{2-(pyridin-3-yl)piperidin-1-ylsulfonyl}phenyl)benzamide, with the CAS number 393834-76-9, is a sophisticated organic compound that has garnered significant attention in pharmaceutical and biochemical research. This compound belongs to the class of sulfonamide derivatives, which are widely recognized for their diverse biological activities. The presence of a pyridinylpiperidine moiety and a trimethoxybenzamide group in its structure makes it a promising candidate for drug discovery, particularly in targeting specific enzymes or receptors.

The molecular structure of 3,4,5-trimethoxy-N-(4-{2-(pyridin-3-yl)piperidin-1-ylsulfonyl}phenyl)benzamide features a unique combination of functional groups. The trimethoxybenzamide segment is known for its role in enhancing bioavailability and metabolic stability, while the pyridinylpiperidine component contributes to binding affinity and selectivity. Researchers are particularly interested in its potential applications in central nervous system (CNS) disorders, given the ability of such compounds to cross the blood-brain barrier.

In recent years, the demand for sulfonamide-based compounds has surged due to their versatility in medicinal chemistry. The CAS 393834-76-9 compound is no exception, with studies exploring its role as a kinase inhibitor or G-protein-coupled receptor (GPCR) modulator. These properties align with current trends in precision medicine, where targeted therapies are increasingly favored. The compound's synthetic accessibility and structural tunability further enhance its appeal for researchers.

Another area of interest is the compound's potential in neurodegenerative disease research. With the global rise in conditions like Alzheimer's and Parkinson's, scientists are actively searching for molecules that can modulate key pathways. The pyridinylpiperidine moiety in 393834-76-9 is structurally similar to other known neuroactive agents, making it a compelling subject for further investigation. Additionally, its sulfonamide linkage may offer advantages in terms of solubility and pharmacokinetics.

From a synthetic chemistry perspective, the preparation of 3,4,5-trimethoxy-N-(4-{2-(pyridin-3-yl)piperidin-1-ylsulfonyl}phenyl)benzamide involves multi-step organic transformations. Key steps often include the sulfonylation of aniline derivatives and subsequent amide coupling with trimethoxybenzoic acid. Researchers emphasize the importance of optimizing reaction conditions to achieve high yields and purity, which are critical for downstream applications.

The compound's physicochemical properties, such as its logP value and hydrogen bond acceptors/donors, are frequently analyzed to predict its drug-likeness. These parameters are essential for ADME (Absorption, Distribution, Metabolism, and Excretion) profiling, a cornerstone of modern drug development. Computational modeling and molecular docking studies have also been employed to elucidate its binding modes with potential biological targets.

In the context of green chemistry, efforts are underway to develop more sustainable synthetic routes for 393834-76-9. This includes the use of catalytic methods and eco-friendly solvents, reflecting the broader shift toward environmentally conscious research practices. Such innovations not only reduce waste but also improve the scalability of production.

Given the growing interest in personalized medicine, the 3,4,5-trimethoxy-N-(4-{2-(pyridin-3-yl)piperidin-1-ylsulfonyl}phenyl)benzamide compound is also being explored for its potential in biomarker discovery. Its unique structure may interact with specific proteins or nucleic acids, offering insights into disease mechanisms. This aligns with the increasing use of high-throughput screening and omics technologies in drug discovery.

In summary, CAS 393834-76-9 represents a multifaceted compound with significant potential in both academic and industrial research. Its structural complexity and biological relevance make it a valuable tool for advancing our understanding of various therapeutic areas. As research continues, this compound may pave the way for novel treatments addressing unmet medical needs.

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